N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzoxazepine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzoxazepine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The ethyl, dimethyl, and trifluoromethyl groups are introduced through various organic reactions such as alkylation, acylation, and halogenation.
Final Coupling: The benzamide moiety is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and dimethyl groups.
Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazepines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: May interact with various biological receptors.
Medicine
Drug Development: Potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Known for their sedative and anxiolytic effects.
Benzoxazoles: Exhibiting diverse biological activities.
Trifluoromethylbenzamides: Used in various pharmaceutical applications.
Uniqueness
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of substituents and the benzoxazepine core, which may confer distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-4-26-16-10-9-13(11-17(16)29-12-20(2,3)19(26)28)25-18(27)14-7-5-6-8-15(14)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZXQIDXDYKNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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